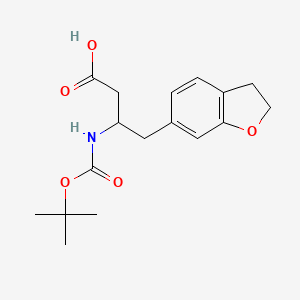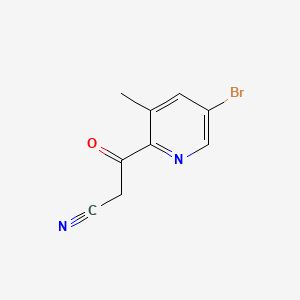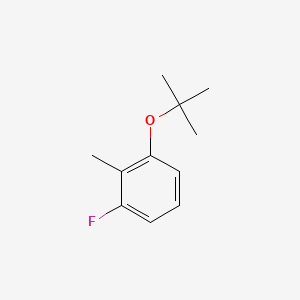![molecular formula C13H20N2O2Si B13712555 1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole](/img/structure/B13712555.png)
1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group and a trimethylsilyl (TMS) ethynyl group attached to an imidazole ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Boc Protecting Group: The Boc group is introduced by reacting the imidazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Trimethylsilyl Ethynyl Group: The final step involves the Sonogashira coupling reaction, where the Boc-protected imidazole is coupled with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The Boc and TMS groups can be selectively removed or substituted under specific conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Boc deprotection is typically achieved using trifluoroacetic acid (TFA), while TMS deprotection can be done using tetrabutylammonium fluoride (TBAF).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and copper co-catalysts (e.g., CuI) are commonly used in Sonogashira coupling reactions.
Oxidation/Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions yield the free imidazole, while coupling reactions can produce various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the biological activity of imidazole derivatives.
Medicine: It serves as a building block for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The Boc group provides protection during synthetic steps, while the TMS group can be selectively removed to reveal a reactive ethynyl group. The imidazole ring can interact with various molecular targets, influencing biological pathways and chemical processes.
Vergleich Mit ähnlichen Verbindungen
1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole can be compared with other similar compounds such as:
1-Boc-4-ethynyl-1H-imidazole: Lacks the TMS group, making it less bulky and potentially more reactive.
1-Boc-4-[(triisopropylsilyl)ethynyl]-1H-imidazole: Contains a larger silyl group, which can influence its reactivity and steric properties.
1-Boc-4-[(trimethylsilyl)methyl]-1H-imidazole: Features a methyl group instead of an ethynyl group, affecting its electronic properties and reactivity.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C13H20N2O2Si |
|---|---|
Molekulargewicht |
264.39 g/mol |
IUPAC-Name |
tert-butyl 4-(2-trimethylsilylethynyl)imidazole-1-carboxylate |
InChI |
InChI=1S/C13H20N2O2Si/c1-13(2,3)17-12(16)15-9-11(14-10-15)7-8-18(4,5)6/h9-10H,1-6H3 |
InChI-Schlüssel |
CTOYGSGMDSFRBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


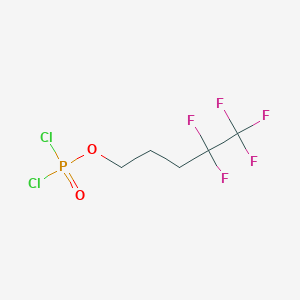
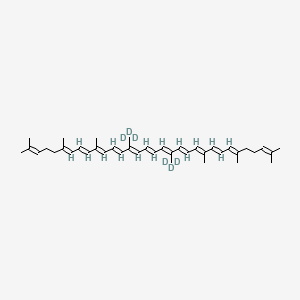
![all-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B13712494.png)
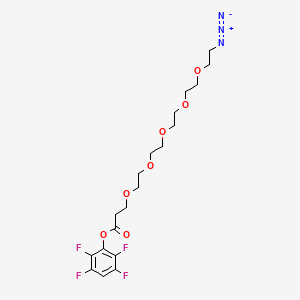
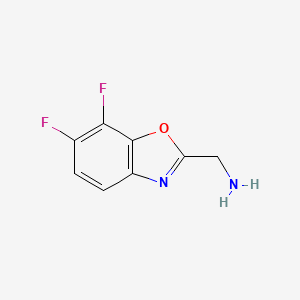
![(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13712501.png)
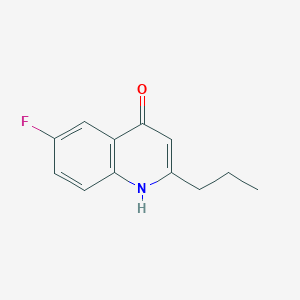
![4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic Acid](/img/structure/B13712507.png)
![2-[(2R,4aR,6R,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B13712512.png)


